

Spectroscopic and Synthetic Profile of 4-[2-(benzylideneamino)ethyl]phenol: A Technical Guide

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Compound of Interest

Compound Name: 4-[2-(benzylideneamino)ethyl]phenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the Schiff base, **4-[2-(benzylideneamino)ethyl]phenol**. This compound is synthesized via the condensation of tyramine (4-(2-aminoethyl)phenol) and benzaldehyde. While a complete, published dataset for this specific molecule is not readily available, this guide compiles expected spectroscopic values based on known data for its precursors and related chemical structures. The experimental protocols are based on established methods for Schiff base synthesis and characterization.

Experimental Protocols

Synthesis of 4-[2-(benzylideneamino)ethyl]phenol

A common and effective method for the synthesis of **4-[2-(benzylideneamino)ethyl]phenol** is the condensation reaction between 4-(2-aminoethyl)phenol (tyramine) and benzaldehyde.^{[1][2][3]}

Materials:

- 4-(2-aminoethyl)phenol (tyramine)

- Benzaldehyde
- Ethanol (or Methanol)
- Glacial Acetic Acid (catalyst)

Procedure:

- Dissolve 4-(2-aminoethyl)phenol in ethanol in a round-bottom flask.
- Add an equimolar amount of benzaldehyde to the solution.
- Add a few drops of glacial acetic acid to catalyze the reaction.
- The reaction mixture is then refluxed for a period of 2-4 hours.^[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, which should induce the precipitation of the Schiff base product.
- The solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried under vacuum.
- Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization

The synthesized **4-[2-(benzylideneamino)ethyl]phenol** is characterized using a suite of spectroscopic techniques to confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.^[5]
- The sample is dissolved in a deuterated solvent, commonly deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).^[5]
- Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).^{[6][7]}

Infrared (IR) Spectroscopy:

- The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- The sample can be prepared as a KBr pellet or analyzed as a thin film.
- The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS):

- Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI).
- The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, which helps in confirming the molecular weight and structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

- The UV-Vis absorption spectrum is recorded using a UV-Vis spectrophotometer.
- The sample is dissolved in a suitable solvent, such as ethanol or DMSO, at a concentration of approximately 1×10^{-4} M.^[8]
- The spectrum is typically scanned over a wavelength range of 200-800 nm.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for **4-[2-(benzylideneamino)ethyl]phenol**. These values are predicted based on the analysis of its constituent functional groups and data from analogous structures.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~8.3 - 8.5	Singlet	Imine proton (-N=CH-)
~7.7 - 7.8	Multiplet	2 protons, ortho-protons of the benzylidene ring
~7.3 - 7.5	Multiplet	3 protons, meta- and para-protons of the benzylidene ring
~7.0 - 7.1	Doublet	2 protons, aromatic protons of the phenol ring ortho to the ethylamino group
~6.7 - 6.8	Doublet	2 protons, aromatic protons of the phenol ring meta to the ethylamino group
~4.8 - 5.5	Singlet (broad)	1 proton, phenolic hydroxyl group (-OH)
~3.7 - 3.9	Triplet	2 protons, methylene group adjacent to the imine nitrogen (-N-CH ₂ -)
~2.8 - 3.0	Triplet	2 protons, methylene group adjacent to the phenol ring (-CH ₂ -Ar)

Note: The chemical shift of the phenolic -OH proton can be highly variable and may exchange with D₂O.[9]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~160 - 165	Imine carbon (-N=CH-)
~155 - 158	Phenolic carbon (-C-OH)
~135 - 138	Quaternary carbon of the benzylidene ring
~130 - 132	Aromatic CH carbons of the benzylidene ring
~128 - 130	Aromatic CH carbons of the phenol ring
~127 - 129	Quaternary carbon of the phenol ring
~115 - 117	Aromatic CH carbons of the phenol ring
~60 - 65	Methylene carbon adjacent to the imine nitrogen (-N-CH ₂ -)
~35 - 40	Methylene carbon adjacent to the phenol ring (-CH ₂ -Ar)

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3400 - 3200 (broad)	O-H stretch	Phenolic -OH
~3050 - 3000	C-H stretch	Aromatic C-H
~2950 - 2850	C-H stretch	Aliphatic C-H
~1630 - 1600	C=N stretch	Imine
~1600 - 1450	C=C stretch	Aromatic ring
~1250	C-O stretch	Phenol

Table 4: Predicted Mass Spectrometry Data

m/z	Assignment
225	$[M]^+$ (Molecular Ion)
148	$[M - C_6H_5]^+$
107	$[HO-C_6H_4-CH_2-CH_2]^+$
91	$[C_7H_7]^+$ (Tropylium ion)
77	$[C_6H_5]^+$

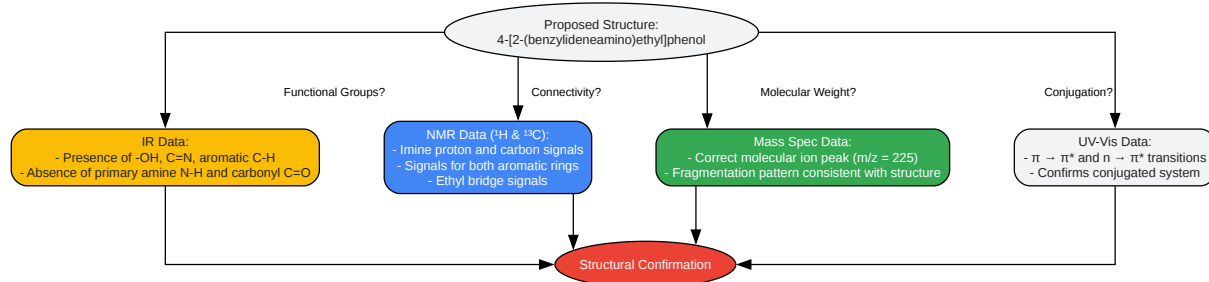
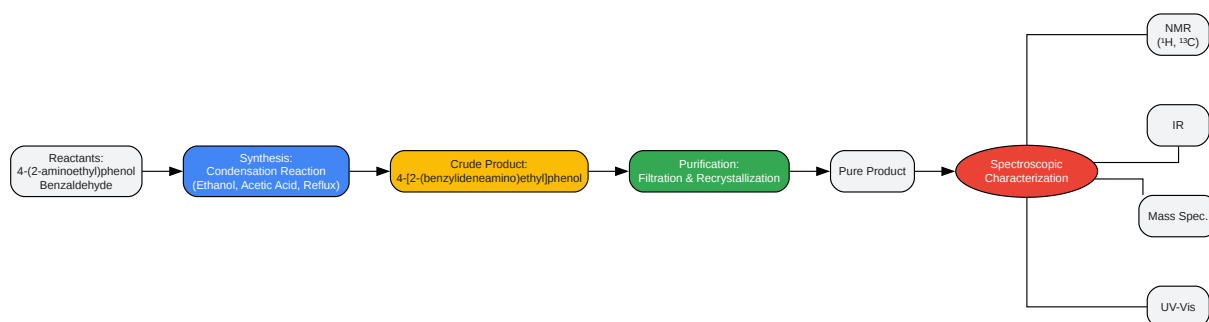
Table 5: Predicted UV-Vis Absorption Maxima

λ_{max} (nm)	Transition	Chromophore
~250 - 280	$\pi \rightarrow \pi$	Aromatic rings
~310 - 340	$n \rightarrow \pi$	Imine (-C=N-)

Note: The exact absorption maxima can be influenced by the solvent used.[\[8\]](#)[\[10\]](#)

Visualizations

The following diagrams illustrate the experimental and logical workflows for the synthesis and characterization of **4-[2-(benzylideneamino)ethyl]phenol**.



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